1-Cyclohexanecarbonylpiperidin-4-amine
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Description
1-Cyclohexanecarbonylpiperidin-4-amine is a chemical compound with the CAS number 565453-24-9 . It’s used in various applications, including as a laboratory chemical .
Chemical Reactions Analysis
Amines, such as 1-Cyclohexanecarbonylpiperidin-4-amine, can undergo a variety of reactions, including alkylation, acylation, and elimination reactions . The specific reactions that this compound undergoes would depend on the conditions and reagents used.Scientific Research Applications
Transfer Hydrogenation and Reductive Amination
Research involving cyclohexadienes, which share structural similarities with 1-Cyclohexanecarbonylpiperidin-4-amine, indicates their use in transfer hydrogenation and reductive amination reactions. These processes are crucial in synthesizing complex organic compounds, including pharmaceuticals and fine chemicals. For instance, cyclohexadienes have been utilized as dihydrogen surrogates in Brønsted acid-catalyzed transfer hydrogenation, offering a mild alternative for the reduction of imines and alkenes (Chatterjee & Oestreich, 2016).
Synthesis of Enol Lactones
The synthesis of enol lactones, which are valuable intermediates in organic synthesis, can be achieved through methods involving compounds structurally related to 1-Cyclohexanecarbonylpiperidin-4-amine. A study demonstrated a novel approach for enol lactone synthesis via a Michael addition/cyclization sequence, highlighting the versatility of cyclohexane derivatives in facilitating complex organic transformations (Itoh & Kanemasa, 2003).
Asymmetric Amination
The use of cyclohexanediamine derivatives in asymmetric amination of cyclic 1,3-dicarbonyl compounds suggests the potential of cyclohexane-based amines, like 1-Cyclohexanecarbonylpiperidin-4-amine, in enantioselective synthesis. Such methodologies enable the production of optically active compounds, which are important in the development of chiral drugs and other bioactive molecules (Trillo et al., 2014).
Applications in Membrane Processes
The structural analog 1-cyclohexylpiperidine has been explored as a thermolytic draw solute for osmotically driven membrane processes. This application demonstrates the potential utility of cyclohexane-based amines in water treatment and desalination technologies, suggesting possible research avenues for 1-Cyclohexanecarbonylpiperidin-4-amine in environmental science and engineering (Orme & Wilson, 2015).
properties
IUPAC Name |
(4-aminopiperidin-1-yl)-cyclohexylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c13-11-6-8-14(9-7-11)12(15)10-4-2-1-3-5-10/h10-11H,1-9,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGJXILKTAARNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC(CC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588198 |
Source
|
Record name | (4-Aminopiperidin-1-yl)(cyclohexyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexanecarbonylpiperidin-4-amine | |
CAS RN |
565453-24-9 |
Source
|
Record name | (4-Aminopiperidin-1-yl)(cyclohexyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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